1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Catalog No.
S1495243
CAS No.
73548-70-6
M.F
C38H78NO10P
M. Wt
740 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-gl...

CAS Number

73548-70-6

Product Name

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

IUPAC Name

azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Molecular Formula

C38H78NO10P

Molecular Weight

740 g/mol

InChI

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3

InChI Key

KSVUSCAQEBSOIJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N

Synonyms

Hexadecanoic Acid 1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethyl Ester Ammonium Salt

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N

Biomembrane Studies:

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, also known as Dipalmitoyl phosphatidylglycerol (DPPG) or DL-α-Phosphatidyl-DL-glycerol, is a synthetic phospholipid commonly used in scientific research, particularly in studies of biological membranes. Its structure closely mimics the natural phospholipids found in cell membranes, making it a valuable tool for understanding membrane structure, function, and dynamics [, ].

DPPG can be incorporated into artificial bilayer membranes, which are simplified models of biological membranes used in various studies. These membranes can be used to investigate various membrane properties, such as fluidity, permeability, and interaction with membrane-associated proteins [].

Protein-Lipid Interactions:

DPPG is also used to study the interaction of proteins with membranes. Since it lacks a head group charge, it creates a neutral environment that allows researchers to focus on the non-electrostatic interactions between proteins and lipids []. This is crucial for understanding how certain proteins bind to and function within membranes.

Signal Transduction and Enzyme Activity:

DPPG can be used to investigate the role of lipids in signal transduction pathways and enzyme activity. Specific lipids can influence the activity of certain enzymes embedded within membranes. By incorporating DPPG into artificial membranes, researchers can study how these interactions impact various cellular processes [].

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a phospholipid compound characterized by its long-chain fatty acid components and a glycerol backbone. This compound features two hexadecanoyl (palmitoyl) groups attached to the glycerol molecule at the sn-1 and sn-2 positions, along with a phosphate group that contributes to its amphiphilic nature. The chemical formula for this compound is C₃₈H₇₈N₁O₁₀P, and it has a CAS number of 73548-70-6 .

DL-PG, like other phospholipids in cell membranes, plays a crucial role in maintaining membrane structure and function. The bilayer structure formed by DL-PG provides a barrier that controls the movement of molecules and ions into and out of the cell []. Additionally, the head group interactions of phospholipids can influence various cellular processes like signal transduction and enzymatic activity at the membrane surface [].

The reactions involving 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt primarily include hydrolysis and interactions with various biological molecules. Hydrolysis can lead to the release of hexadecanoic acid and glycerol, while its phospholipid nature allows it to form micelles or bilayers in aqueous environments. Additionally, it exhibits strong interactions with cationic antibiotics like polymyxin B, which can influence its stability and function in biological systems .

This compound plays a significant role in cellular membranes and has been studied for its potential effects on membrane fluidity and permeability. Its amphiphilic properties allow it to interact with lipid bilayers, which is crucial in drug delivery systems and membrane protein studies. Preliminary studies suggest that it may enhance the efficacy of certain antimicrobial agents due to its ability to disrupt bacterial membranes .

Synthesis of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves:

  • Fatty Acid Activation: Hexadecanoic acid is activated using coupling reagents.
  • Glycerol Phosphorylation: Glycerol is phosphorylated to form a glycerophosphate intermediate.
  • Coupling Reaction: The activated fatty acids are coupled to the glycerophosphate to yield the final product.

Various synthetic routes may utilize different coupling agents or solvents, impacting yield and purity .

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt has several applications:

  • Drug Delivery Systems: Its ability to form liposomes makes it suitable for encapsulating drugs.
  • Biochemical Research: Used in proteomics for studying membrane proteins.
  • Cosmetic Formulations: Employed in formulations for skin care due to its emulsifying properties.

Research indicates that this compound interacts significantly with various biomolecules, particularly cationic antibiotics. Its interactions can modify the effectiveness of these agents against bacterial strains, suggesting potential applications in enhancing antibiotic efficacy . Additionally, studies have shown that it can influence the behavior of membrane proteins, affecting their stability and activity.

Several compounds share structural similarities with 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,2-Dipalmitoyl-sn-glycero-3-phospho-(sodium salt)Contains palmitic acid instead of hexadecanoic acidCommonly used in liposome formulations
1,2-Dioleoyl-sn-glycero-3-phosphocholineContains oleic acid; zwitterionicWidely used in cell membrane studies
1,2-Distearoyl-sn-glycero-3-phosphocholineContains stearic acid; zwitterionicKnown for forming stable liposomes

The uniqueness of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt lies in its specific fatty acid composition and the resultant physical properties that make it particularly effective in certain biochemical applications.

Dates

Modify: 2024-04-14

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